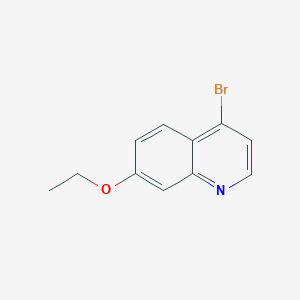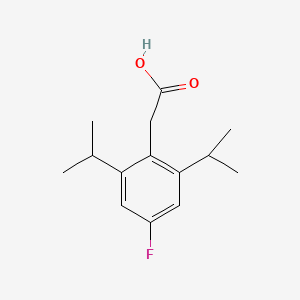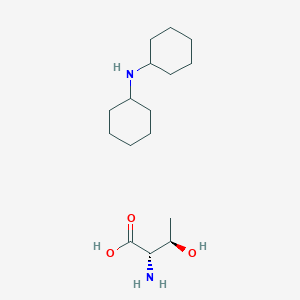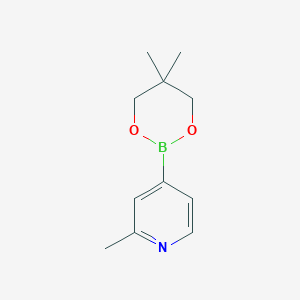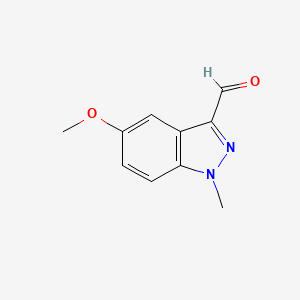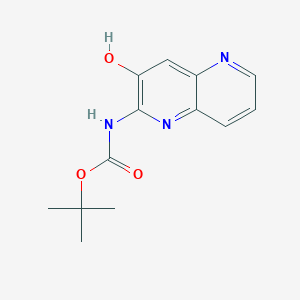
tert-Butyl (3-hydroxy-1,5-naphthyridin-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (3-hydroxy-1,5-naphthyridin-2-yl)carbamate: is a chemical compound that belongs to the class of 1,5-naphthyridines. These compounds are known for their diverse biological activities and significant importance in medicinal chemistry . The structure of this compound includes a tert-butyl carbamate group attached to a 3-hydroxy-1,5-naphthyridine core.
Preparation Methods
The synthesis of tert-Butyl (3-hydroxy-1,5-naphthyridin-2-yl)carbamate typically involves the following steps:
Formation of the 1,5-naphthyridine core: This can be achieved through various synthetic routes, including multicomponent reactions, Friedländer synthesis, and metal-catalyzed reactions.
Introduction of the tert-butyl carbamate group: This step involves the reaction of the 1,5-naphthyridine derivative with tert-butyl carbamate under suitable conditions.
Chemical Reactions Analysis
tert-Butyl (3-hydroxy-1,5-naphthyridin-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form alcohols or amines.
Substitution: The naphthyridine core can participate in nucleophilic or electrophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .
Scientific Research Applications
tert-Butyl (3-hydroxy-1,5-naphthyridin-2-yl)carbamate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-Butyl (3-hydroxy-1,5-naphthyridin-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group and the naphthyridine core play crucial roles in these interactions, facilitating binding and subsequent biological effects . The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
tert-Butyl (3-hydroxy-1,5-naphthyridin-2-yl)carbamate can be compared with other similar compounds, such as:
tert-Butyl carbamate: A simpler compound with similar functional groups but lacking the naphthyridine core.
5-bromo-3-hydroxy-2-pyridylcarbamate: A compound with a similar carbamate group but a different heterocyclic core.
N-Boc-hydroxylamine: Another compound with a tert-butyl carbamate group but different overall structure and reactivity.
The uniqueness of this compound lies in its combination of the naphthyridine core and the tert-butyl carbamate group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H15N3O3 |
|---|---|
Molecular Weight |
261.28 g/mol |
IUPAC Name |
tert-butyl N-(3-hydroxy-1,5-naphthyridin-2-yl)carbamate |
InChI |
InChI=1S/C13H15N3O3/c1-13(2,3)19-12(18)16-11-10(17)7-9-8(15-11)5-4-6-14-9/h4-7,17H,1-3H3,(H,15,16,18) |
InChI Key |
MFGKDRMLVSDBJM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C2C(=N1)C=CC=N2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-8-(3,4-dimethoxyphenyl)-2,7-dimethylpyrazolo[1,5-a][1,3,5]triazine](/img/structure/B12951234.png)
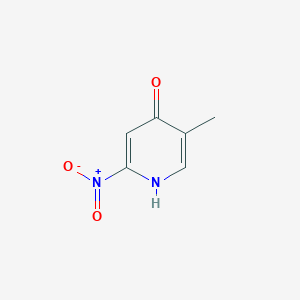

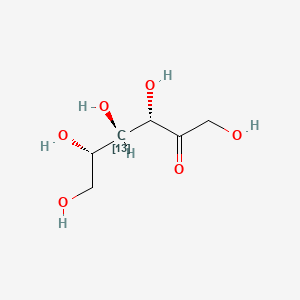
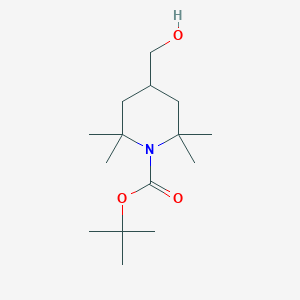
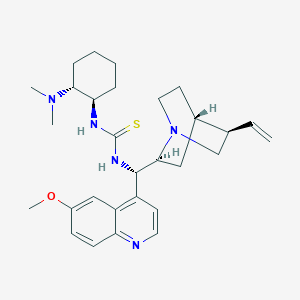
![Benzyl 6-chlorospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B12951265.png)
![1-[2-(Propylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12951272.png)
